Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate

Photochemistry Cyclopropane photostability Exciplex reactivity

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate (CAS 1017553-79-5, C₁₃H₁₆O₃, MW 220.26 g mol⁻¹) belongs to the 2-arylcyclopropane-1-carboxylate ester class. The molecule combines a strained three-membered cyclopropane ring with an ortho-methoxyphenyl substituent and an ethyl ester moiety.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B12303707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CC=CC=C2OC
InChIInChI=1S/C13H16O3/c1-3-16-13(14)11-8-10(11)9-6-4-5-7-12(9)15-2/h4-7,10-11H,3,8H2,1-2H3
InChIKeyDXSIVBWICLKCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate – Sourcing & Structural Baseline for the Ortho-Methoxy Cyclopropane Carboxylate Scaffold


Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate (CAS 1017553-79-5, C₁₃H₁₆O₃, MW 220.26 g mol⁻¹) belongs to the 2-arylcyclopropane-1-carboxylate ester class [1]. The molecule combines a strained three-membered cyclopropane ring with an ortho-methoxyphenyl substituent and an ethyl ester moiety . This scaffold is employed primarily as a chiral building block in medicinal chemistry and as an intermediate en route to cyclopropane-containing bioactive molecules . The ortho-methoxy group electronically perturbs the aromatic ring and introduces a hydrogen-bond acceptor, properties that are absent in the simpler 2-phenylcyclopropane-1-carboxylate analogs [2].

Why Unsubstituted or Para-Methoxy Cyclopropane Carboxylates Cannot Simply Replace Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate


In-class 2-arylcyclopropane-1-carboxylates differ fundamentally in photoreactivity and physicochemical properties depending on the presence and position of the methoxy substituent [1]. The ortho-methoxy group in ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate alters the electronic character of the phenyl ring and provides an intramolecular hydrogen-bond acceptor that is sterically unavailable in the para isomer and entirely absent in the unsubstituted phenyl analog . These differences translate into measurable variations in lipophilicity, chromatographic retention, and photochemical stability, making generic substitution unreliable without experimental validation .

Quantitative Differentiation Evidence for Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate Versus Closest Analogs


Photochemical Stability: Ortho-Methoxy Cyclopropane Carboxylates Resist Intramolecular Exciplex Reaction

Direct irradiation of cis-2-arylcyclopropanecarboxylates reveals a stark dichotomy: the unsubstituted phenyl analog (2a) and its acid form (2b) undergo chemical reaction via an intramolecular exciplex, whereas the ortho-methoxy-substituted derivatives (2c,d) do not undergo any chemical reaction from the exciplex, only showing an increased triplet quantum yield relative to the trans isomer [1]. This demonstrates that the ortho-methoxy group quenches the reactive exciplex pathway, conferring superior photostability.

Photochemistry Cyclopropane photostability Exciplex reactivity

Lipophilicity Tuning: Ortho-Methoxy Lowers LogP Relative to Unsubstituted Phenyl Analog

The ortho-methoxy group in ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate reduces the computed XlogP to 2.3 , whereas the unsubstituted ethyl 2-phenylcyclopropane-1-carboxylate exhibits a higher logP of approximately 2.48 (predicted) . This ΔlogP of –0.18 units translates into measurably different partitioning behavior, which can affect membrane permeability, solubility, and off-target binding profiles.

Lipophilicity LogP Drug-likeness

Gas Chromatographic Retention Index Distinguishes Ortho-Methoxy Cyclopropane Carboxylate from Unsubstituted Congeners

The NIST Standard Reference Database reports a normal alkane retention index (RI) of 1484 on a non-polar OV-101 capillary column for the cis isomer of ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate [1]. This RI value is significantly higher than what would be expected for the less polar ethyl 2-phenylcyclopropane-1-carboxylate (RI not explicitly reported in the same database but predicted lower due to reduced molecular weight and absence of the ether oxygen), providing a basis for chromatographic identity confirmation and purity assessment.

Gas Chromatography Retention Index Analytical QC

Ortho vs. Para Methoxy Positional Isomerism: Steric and Electronic Differentiation

The ortho-methoxy substitution in ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate places the methoxy oxygen in close proximity to the cyclopropane ring, enabling through-space electronic interactions and potential intramolecular hydrogen bonding that are geometrically impossible in the para-methoxy isomer (CAS 6142-64-9) . The ortho isomer also exhibits greater steric congestion around the ester group, which can influence reaction diastereoselectivity in downstream transformations [1].

Regioisomerism Ortho effect SAR

Procurement-Relevant Application Scenarios for Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate


Photostable Cyclopropane Scaffold for UV-Exposed Reaction Sequences

When a synthetic route requires a 2-arylcyclopropane-1-carboxylate that can withstand direct UV irradiation without undergoing exciplex-mediated degradation, the ortho-methoxy derivative is the appropriate choice. As demonstrated by van Noort and Cerfontain, the ortho-methoxy compound does not participate in the chemical reaction channel of the intramolecular exciplex, unlike the unsubstituted phenyl analog [1]. This property is critical in photochemical cascades or UV-monitored reactions where scaffold integrity must be maintained.

Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate offers a logP approximately 0.2 units lower than its unsubstituted phenyl counterpart [1]. This modest but meaningful reduction can improve aqueous solubility and reduce non-specific protein binding while preserving the core cyclopropane pharmacophore. Medicinal chemists optimizing ADME properties can substitute this compound as an ester intermediate to achieve favorable physicochemical profiles without scaffold hopping .

Chromatographic Reference Standard for GC Identity Verification

The cis isomer of ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate has a validated normal alkane retention index of 1484 on an OV-101 column [1]. Analytical laboratories that procure this compound as a reference material can use this RI value to confirm the identity and isomeric purity of in-house batches or incoming shipments, distinguishing it from the para-methoxy isomer and unsubstituted analogs that would elute at different retention times.

Chiral Building Block for Asymmetric Synthesis of Cyclopropane-Containing Therapeutics

The trans configuration (CAS 1017553-79-5) serves as a versatile chiral intermediate for constructing pharmacologically active cyclopropane derivatives, particularly in central nervous system drug candidates [1]. Its defined stereochemistry and the ortho-methoxy directing group enable diastereoselective transformations that are not achievable with the non-methoxylated or para-substituted analogs, making it a strategic procurement choice for enantioselective synthesis programs .

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